![molecular formula C26H21ClN4O2 B292403 Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292403.png)
Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate (ECPT) is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate exerts its biological activities by inhibiting certain enzymes or signaling pathways. For example, Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects
Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. For example, it has been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Furthermore, Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been reported to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its biological activities have been well-characterized. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is that it has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of interest is the development of more potent and selective derivatives of Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate for use as anticancer agents. Additionally, the mechanisms of action of Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate need to be further elucidated to better understand its biological activities. Furthermore, the potential use of Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate as an anti-inflammatory and antiviral agent warrants further investigation. Finally, the development of more effective methods for the delivery of Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may enhance its therapeutic potential.
Synthesemethoden
The synthesis of Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 3-chlorobenzaldehyde, ethyl acetoacetate, and diphenylurea in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been demonstrated to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, Ethyl 1-(3-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to possess antiviral activity against the influenza A virus.
Eigenschaften
Molekularformel |
C26H21ClN4O2 |
|---|---|
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
ethyl 1-(3-chlorophenyl)-5,7-diphenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C26H21ClN4O2/c1-2-33-25(32)24-29-31(21-15-9-14-20(27)16-21)26-28-22(18-10-5-3-6-11-18)17-23(30(24)26)19-12-7-4-8-13-19/h3-17,23H,2H2,1H3 |
InChI-Schlüssel |
LAUAATOMNNNLPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



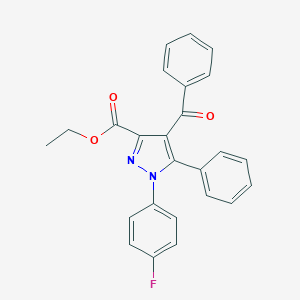
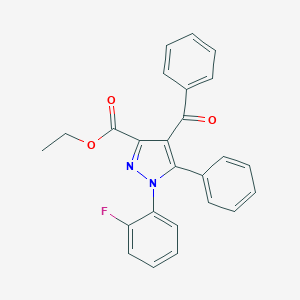
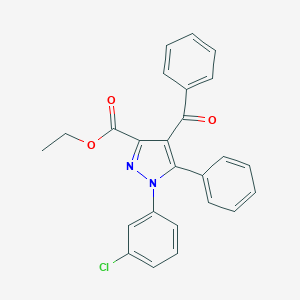
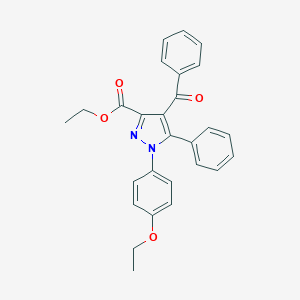


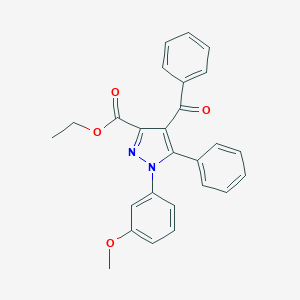
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292333.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292335.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292339.png)
![3-imino-4-{5-methyl-2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292340.png)
![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292342.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292343.png)